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Introduction
SR-4370 is a novel, potent, and selective small molecule inhibitor of class I histone

deacetylases (HDACs), with particular potency against HDAC1, HDAC2, and HDAC3.[1][2][3]

In the context of prostate cancer, these enzymes are critical for the transcriptional activity of the

androgen receptor (AR), a key driver of disease progression.[1][2][3][4] Preclinical studies have

demonstrated that SR-4370 effectively suppresses AR signaling, leading to a reduction in

prostate cancer cell proliferation and the inhibition of tumor growth in in vivo xenograft models.

[1][2][3][4] Furthermore, SR-4370 has been shown to sensitize castration-resistant prostate

cancer (CRPC) cells to standard-of-care therapies like enzalutamide, highlighting its potential

as a valuable therapeutic agent.[1][2][3]

These application notes provide a comprehensive overview of the use of SR-4370 in prostate

cancer xenograft models, including detailed experimental protocols and a summary of its

mechanism of action.

Mechanism of Action: SR-4370 in Prostate Cancer
SR-4370 exerts its anti-tumor effects in prostate cancer primarily through the inhibition of class

I HDACs. This leads to a cascade of downstream events that collectively suppress tumor

growth:
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Suppression of Androgen Receptor (AR) Signaling: Class I HDACs are essential co-factors

for the AR. By inhibiting these enzymes, SR-4370 disrupts the AR-mediated transcriptional

program, leading to the downregulation of AR, its splice variants (like AR-V7), and key AR

target genes such as Prostate-Specific Antigen (PSA).[1][2][3][4]

Alteration of Chromatin Accessibility: Treatment with SR-4370 alters the chromatin

landscape within prostate cancer cells. Specifically, it renders chromatin regions containing

AR-binding sites less accessible, further contributing to the inhibition of AR signaling.[1][2][3]

Downregulation of Oncogenic Networks: Gene expression profiling has revealed that SR-
4370 downregulates the MYC oncogenic network, a critical pathway involved in cancer cell

proliferation and survival.[1][2][3]

Induction of Cell Death Pathways: The combination of SR-4370 with other class I HDAC

inhibitors, such as entinostat, has been shown to activate immune and cell death signaling

pathways.[4]

The multifaceted mechanism of action of SR-4370 makes it a promising candidate for both

monotherapy and combination therapy in the treatment of advanced prostate cancer.

Data Presentation
In Vitro Potency of SR-4370

Target IC₅₀ (µM)

HDAC1 0.13

HDAC2 0.58

HDAC3 0.006

HDAC6 3.4

HDAC8 2.3

Data sourced from publicly available information.[5]

In Vivo Efficacy of SR-4370 in a C4-2 Xenograft Model
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While specific quantitative data on tumor growth inhibition by SR-4370 as a monotherapy is not

yet publicly available in full-text peer-reviewed publications, preclinical abstracts report that SR-
4370 was effective in suppressing tumor growth in a C4-2 xenograft model.[1][2][3][4] Studies

on the combination of SR-4370 with entinostat showed this combination to be highly effective.

[4] Importantly, SR-4370 was well-tolerated in mice, with no observable adverse effects on

body weight or blood chemistry.[1][2][3][4]

Experimental Protocols
Prostate Cancer Xenograft Model (C4-2 Cell Line)
This protocol describes the establishment of a subcutaneous xenograft model using the C4-2

human prostate cancer cell line, a model of androgen-independent prostate cancer.

Materials:

C4-2 human prostate cancer cell line

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

Matrigel® Basement Membrane Matrix

Male athymic nude mice (6-8 weeks old)

SR-4370 (formulation to be prepared based on solubility and stability)

Vehicle control (e.g., DMSO, saline, or as appropriate for the SR-4370 formulation)

Calipers for tumor measurement

Sterile syringes and needles

Procedure:

Cell Culture: Culture C4-2 cells in RPMI-1640 medium at 37°C in a humidified atmosphere

with 5% CO₂.

Cell Preparation for Injection:
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Harvest cells using trypsin-EDTA and wash with sterile PBS.

Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration

of 2.5 x 10⁶ cells per 100 µL.[6] Keep the cell suspension on ice to prevent the Matrigel®

from solidifying.

Tumor Implantation:

Anesthetize the mice according to approved institutional animal care and use committee

(IACUC) protocols.

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

Tumor Growth Monitoring:

Monitor the mice regularly for tumor formation.

Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

Randomization and Treatment:

When tumors reach an average volume of approximately 150-200 mm³, randomize the

mice into treatment and control groups.

Administer SR-4370 at the desired dose and schedule. The route of administration (e.g.,

oral gavage, intraperitoneal injection) will depend on the formulation of SR-4370.

Administer the vehicle control to the control group using the same schedule and route.

Efficacy Evaluation:

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, immunohistochemistry, western blotting).
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Western Blotting for AR and PSA
Materials:

Excised tumor tissue

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Primary antibodies against AR, PSA, and a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescence substrate

Procedure:

Protein Extraction: Homogenize tumor tissue in RIPA buffer and quantify protein

concentration using a BCA assay.

Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a

PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detection: Visualize protein bands using a chemiluminescence detection system.

Immunohistochemistry for Ki-67
Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formalin-fixed, paraffin-embedded tumor sections

Anti-Ki-67 primary antibody

HRP-conjugated secondary antibody

DAB substrate kit

Hematoxylin for counterstaining

Procedure:

Deparaffinization and Rehydration: Deparaffinize and rehydrate the tumor sections.

Antigen Retrieval: Perform heat-induced epitope retrieval.

Immunostaining:

Block endogenous peroxidase activity.

Incubate with the anti-Ki-67 primary antibody.

Incubate with the HRP-conjugated secondary antibody.

Detection and Visualization:

Develop the signal with DAB substrate.

Counterstain with hematoxylin.

Dehydrate, clear, and mount the slides.

Analysis: Quantify the percentage of Ki-67-positive cells to determine the proliferative index.

Mandatory Visualizations
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Caption: Signaling pathway of SR-4370 in prostate cancer.
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Caption: Experimental workflow for SR-4370 in a prostate cancer xenograft model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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